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Executive Summary

AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40
(GPR40), also known as Free Fatty Acid Receptor 1 (FFAL1).[1][2] Preclinical investigations
have demonstrated its efficacy in stimulating glucose-dependent insulin secretion and
improving glucose tolerance in rodent models of type 2 diabetes.[1][3] This document provides
an in-depth overview of the key preclinical findings, including in vitro activity, pharmacokinetic
profiles, and in vivo efficacy, supported by detailed experimental methodologies and visual
representations of relevant biological pathways and workflows.

Mechanism of Action and Signhaling Pathway

AMG 837 functions as an agonist for GPR40, a receptor predominantly expressed on
pancreatic 3-cells.[3] The activation of GPR40 by AMG 837 is coupled to the Gaq class of G-
proteins.[1][4] This initiates a signaling cascade involving phospholipase C (PLC), which leads
to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4] The
subsequent increase in intracellular calcium (Ca2+) levels, mediated by IP3, is a critical step
that potentiates glucose-stimulated insulin secretion (GSIS).[1][4]
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GPR40 signaling cascade initiated by AMG 837.

Quantitative Data Summary

The preclinical activity of AMG 837 has been characterized through various in vitro and in vivo

assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of AMG 837
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Cell Line / . .
Assay Type Species ECso (nM) Efficacy Reference
System
[3°S]-GTPYS A9 _GPR40
o Human 15+0.1 - [1]
Binding Membranes
Inositol
A9 _GPR40
Phosphate Human 7812 - [1]
) Cells
Accumulation
Inositol
A9 _GPR40
Phosphate Mouse 11.0+0.05 - [5]
) Cells
Accumulation
) Partial
Aequorin CHO_GPR40 0.12 +0.01 )
Human Agonist (29%  [5]
Ca2* Flux Cells UM
Emax)
Aequorin
Ca2* Flux - Human - - [1]
(0.01% HSA)
Aequorin
Ca2* Flux
(100% - Human 2,140 £ 310 - [1][6]
Human
Serum)
Insulin
] Isolated
Secretion ]
Pancreatic Mouse 142 + 20 - [3]
(16.7 mM
Islets
Glucose)

HSA: Human Serum Albumin

Table 2: Pharmacokinetic Properties of AMG 837 in Rats
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Parameter Value Condition Reference
Oral Bioavailabilit Single 0.5 mg/kg oral
Yy 84% g g/kg [1]

(%F) dose
Single 0.5 mg/kg oral

Cmax 1.4 lJ.M g g [l]
dose

Plasma Protein

o 98.7% - [1][6]

Binding (Human)
30 min post-final dose

Plasma Concentration 26 + 6 nM (0.03 mg/kg for 21 [1]
days)
30 min post-final dose

Plasma Concentration 75+ 13 nM (0.1 mg/kg for 21 [1]
days)
30 min post-final dose

Plasma Concentration 204 + 49 nM (0.3 mg/kg for 21 [1]

days)

ble 3: In Vivo Eff ¢ AMG 837 | | el

Animal Model Dosing Regimen Key Finding Reference
Dose-dependent

Normal Sprague- Acute; 0.03, 0.1, 0.3 ) )
improvement in [1]

Dawley Rats

mg/kg (oral)

glucose tolerance.

Obese Zucker Fatty
Rats

Acute; 0.3, 1, 3 mg/kg

(oral)

Significant reduction

[1](7]

in glucose excursions.

Obese Zucker Fatty
Rats

Chronic; 0.03, 0.1, 0.3
mg/kg daily for 21
days

Sustained
improvement in
[11[7]

glucose tolerance

without tachyphylaxis.

Detailed Experimental Protocols
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In Vitro Assays

The activity of AMG 837 on the GPR40 receptor was evaluated using several cell-based

functional assays.[1][2]
e [3°S]-GTPyS Binding Assay:
o Objective: To measure the direct activation of the Gaq protein coupled to GPR40.

o Method: Cell membranes were prepared from an A9 cell line stably overexpressing human
GPR40. These membranes were incubated with AMG 837 and [3*S]-GTPyS. Agonist
binding to GPR40 promotes the exchange of GDP for [3>S]-GTPyS on the Gaq subunit.
The amount of bound [3*S]-GTPyS was quantified using an antibody capture method
specific for Gaq.[1]

e Inositol Phosphate (IP) Accumulation Assay:

o Objective: To quantify the downstream second messenger production following GPR40
activation.

o Method: A9 GPR40 cells were treated with various concentrations of AMG 837. The
activation of the Gag-PLC pathway leads to the accumulation of inositol phosphates. The
total amount of IP was measured to determine the potency and efficacy of the compound.

[11[3]
e Intracellular Calcium (Ca?*) Flux Assay:

o Objective: To measure changes in intracellular calcium concentration, a key event in
insulin secretion.

o Method: CHO cells co-transfected with a GPR40 expression plasmid and an aequorin
expression plasmid were used. Aequorin is a Ca2*-sensitive bioluminescent reporter. Upon
binding of AMG 837 to GPR40 and subsequent IP3-mediated Ca?* release, aequorin
emits light, which is measured to quantify the calcium flux.[1][7] The effect of serum
protein binding was assessed by performing this assay in the presence of human serum
albumin (HSA) or 100% human serum.[1][6]
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General In Vitro Assay Workflow
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Generalized workflow for in vitro cell-based assays.

+ Objective: To confirm that AMG 837 potentiates glucose-stimulated insulin secretion in

primary cells.

+ Method: Pancreatic islets were isolated from mice. To assess GPR40 dependency, islets
from both wild-type and GPR40 knockout mice were used. The islets were incubated with
AMG 837 at various glucose concentrations. The amount of insulin secreted into the medium
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was then quantified.[3][7] This confirmed that the effect of AMG 837 was glucose-dependent
and mediated specifically through GPR40.[7]

In Vivo Studies

o Normal Rats: 8-week old Sprague-Dawley rats were used to assess the effect of AMG 837
on glucose tolerance in a non-diabetic model.[7]

» Diabetic Rats: 8-week old obese Zucker fatty (fa/fa) rats, a model of insulin resistance and
type 2 diabetes, were used to evaluate the anti-diabetic efficacy of AMG 837.[1][7]

o Objective: To evaluate the in vivo efficacy of AMG 837 in improving the body's ability to clear

a glucose load.
e Method:
o Rats were fasted prior to the experiment.
o AMG 837 or a vehicle control was administered by oral gavage.
o After 30 minutes, an intraperitoneal (IP) injection of glucose was administered.

o Blood glucose levels were measured at multiple time points before and after the glucose
challenge.

o Plasma insulin levels were also measured to confirm that the glucose-lowering effect was
due to enhanced insulin secretion.[1][7]

o Chronic Dosing Study: To assess for tachyphylaxis (loss of efficacy over time), Zucker fatty
rats were dosed daily with AMG 837 for 21 days, with an IPGTT performed after the final
dose.[1][7]
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In Vivo Glucose Tolerance Test (IPGTT) Workflow
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Experimental workflow for in vivo glucose tolerance tests.
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Conclusion

The preclinical data for AMG 837 calcium hydrate strongly support its role as a potent and
selective GPR40 partial agonist. It effectively enhances glucose-stimulated insulin secretion in
a GPR40-dependent manner.[1][3] In vivo studies in rodent models of type 2 diabetes
demonstrated that both acute and chronic administration of AMG 837 leads to significant
improvements in glucose tolerance.[1][6] These findings established a solid foundation for the
further clinical development of GPR40 agonists as a therapeutic strategy for type 2 diabetes.[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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